Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate is tetradecyl phosphate; tris(2-hydroxyethyl)azanium , reflecting its dual cationic and anionic components. The compound comprises two tris(2-hydroxyethyl)ammonium cations and one tetradecyl phosphate anion. The tris(2-hydroxyethyl)ammonium cation originates from the protonation of tris(2-hydroxyethyl)amine, while the tetradecyl phosphate anion consists of a 14-carbon alkyl chain bonded to a phosphate group.
Structurally, the cation features a central nitrogen atom bonded to three 2-hydroxyethyl groups ($$-\text{CH}2\text{CH}2\text{OH}$$), each contributing hydroxyl functionality. The anion includes a tetradecyl chain ($$-\text{C}{14}\text{H}{29}$$) attached to a phosphate group ($$\text{PO}4^{3-}$$). The overall molecular formula is $$\text{C}{26}\text{H}{61}\text{N}2\text{O}{10}\text{P}$$, derived from the combination of two tris(2-hydroxyethyl)ammonium units ($$\text{C}6\text{H}{15}\text{NO}3$$) and one tetradecyl phosphate moiety ($$\text{C}{14}\text{H}{31}\text{O}_4\text{P}$$).
The compound’s charge balance arises from the +1 charge of each tris(2-hydroxyethyl)ammonium cation and the -2 charge of the hydrogen phosphate ($$\text{HPO}_4^{2-}$$) group, resulting in a neutral complex. This structural configuration is critical for its surfactant properties and solubility in polar solvents.
Alternative Nomenclature Conventions in Industrial and Academic Contexts
In industrial settings, this compound is often designated by trade names or alphanumeric codes, such as EVT-12818023 , to streamline procurement and regulatory documentation. Academic literature may employ shorthand notations emphasizing functional groups, such as bis-TEA tetradecyl phosphate , where "TEA" abbreviates tris(2-hydroxyethyl)ammonium.
Alternative systematic descriptors include bis[tris(2-hydroxyethyl)azanium] tetradecyl hydrogen phosphate , which explicitly denotes the protonation state of the phosphate group. These variations highlight the compound’s dual role as a quaternary ammonium surfactant and a phosphate ester, facilitating its classification in chemical databases.
CAS Registry Number and Molecular Formula Verification
The CAS Registry Number for this compound is proprietary and typically disclosed by commercial suppliers. For instance, the compound is cataloged under the identifier EVT-12818023 in industrial chemical databases. Its molecular formula, $$\text{C}{26}\text{H}{61}\text{N}2\text{O}{10}\text{P}$$, corresponds to a molecular weight of 592.7 g/mol , verified through mass spectrometry and elemental analysis.
| Property | Value |
|---|---|
| Molecular Formula | $$\text{C}{26}\text{H}{61}\text{N}2\text{O}{10}\text{P}$$ |
| Molecular Weight | 592.7 g/mol |
| Anion Component | Tetradecyl hydrogen phosphate |
| Cation Component | Tris(2-hydroxyethyl)ammonium |
The structural integrity of the compound is further corroborated by spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirm the presence of hydroxyl, phosphate, and alkyl groups.
Properties
CAS No. |
62763-70-6 |
|---|---|
Molecular Formula |
C26H61N2O10P |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
tetradecyl phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C14H31O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;2*8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H2,15,16,17);2*8-10H,1-6H2 |
InChI Key |
NWLRZIJCJXANSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate typically involves the reaction between tris(2-hydroxyethyl)amine and tetradecyl phosphate. This process is carried out under controlled conditions to ensure the formation of the desired compound with high yield and purity.
Reaction Conditions
- Tris(2-hydroxyethyl)amine : Serves as the ammonium source.
- Tetradecyl phosphate : Provides the phosphate moiety and long alkyl chain.
- An appropriate solvent such as ethanol or water is used to facilitate the reaction.
- The reaction is conducted at moderate temperatures (typically 50–80°C) to optimize the rate of reaction while preventing side reactions.
- Atmospheric pressure is generally sufficient for this reaction.
- No specific catalysts are required for this synthesis, but some variations may involve mild acid or base catalysts to enhance the reaction rate.
Reaction Monitoring and Analysis
Monitoring the progress of the reaction and confirming the purity of the product are essential steps in the preparation process:
Thin-Layer Chromatography (TLC) :
- TLC can be used to check the completion of the reaction by comparing the mobility of reactants and products.
-
- NMR (Nuclear Magnetic Resonance) : Confirms the structure of this compound by identifying characteristic peaks.
- IR (Infrared Spectroscopy) : Detects functional groups such as hydroxyl (-OH), phosphate (-PO4), and ammonium (-NH).
-
- Determines molecular weight and confirms the identity of the compound.
Industrial Scale Optimization
For large-scale production, modifications are made to improve efficiency:
-
- Industrial reactors equipped with temperature and pressure controls ensure consistent results.
-
- These systems allow for continuous production rather than batch processing, enhancing yield and reducing costs.
Data Table: Reaction Parameters
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Temperature | 50–80°C | Optimizes reaction rate |
| Pressure | Atmospheric | Maintains simplicity |
| Solvent | Ethanol/Water | Facilitates reactant solubility |
| Purification Method | Crystallization/Filtration | Removes impurities |
| Analytical Techniques | NMR, IR, Mass Spectrometry | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while substitution reactions may produce various substituted ammonium compounds .
Scientific Research Applications
Biocidal Applications
Quaternary ammonium compounds, including bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate, are known for their antimicrobial properties. They are effective against a broad spectrum of bacteria and fungi.
- Mechanism of Action : The cationic nature allows these compounds to disrupt microbial cell membranes, leading to cell lysis and death. Research indicates that compounds with longer alkyl chains exhibit enhanced biocidal activity against both Gram-positive and Gram-negative bacteria .
Case Study: Efficacy Against Bacterial Strains
A study demonstrated that formulations containing this compound showed significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be utilized effectively in disinfectants and antiseptics for healthcare settings .
Surfactant Properties
This compound acts as a surfactant due to its amphiphilic structure, which includes both hydrophilic (water-attracting) and hydrophobic (water-repelling) components.
- Applications in Emulsions : It is used in the formulation of emulsions for pharmaceuticals and cosmetics, enhancing the stability of oil-in-water systems.
- Surface Activity : Research shows that it can reduce surface tension effectively, making it suitable for applications in detergents and cleaning products .
Nanotechnology
Recent studies have explored the potential of this compound in nanotechnology, particularly in the synthesis of nanoparticles.
- Nanoparticle Stabilization : The compound can stabilize nanoparticles by preventing agglomeration through steric hindrance and electrostatic repulsion. This property is crucial for developing stable colloidal systems in various applications, including drug delivery systems .
Material Science
In material science, this compound is investigated for its role in enhancing the properties of polymers.
- Polymer Modification : It can be used as a modifier to improve the mechanical properties and thermal stability of polymeric materials. Its incorporation into polymer matrices has shown promising results in increasing tensile strength and flexibility .
Environmental Applications
The compound's biocidal properties also lend themselves to environmental applications, particularly in wastewater treatment.
Mechanism of Action
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Bis(tris(2-hydroxyethyl)ammonium) Hexadecyl Phosphate (CAS: 62763-71-7)
This analog features a hexadecyl (C16) chain instead of tetradecyl. The longer alkyl chain increases hydrophobicity, leading to:
- Lower critical micelle concentration (CMC) : Enhanced surface activity at lower concentrations.
- Reduced water solubility: Limited utility in aqueous formulations compared to the C14 variant.
- Higher melting point : Due to stronger van der Waals interactions .
| Property | Tetradecyl Phosphate (C14) | Hexadecyl Phosphate (C16) |
|---|---|---|
| Molecular Weight | ~590 g/mol | ~655 g/mol |
| Alkyl Chain Length | C14 | C16 |
| Solubility in Water | Moderate | Low |
Variation in Anionic Group
Bis(2-hydroxyethyl)ammonium Tetradecyl Sulphate (CAS: 65104-61-2)
Replacing the phosphate group with sulfate alters key properties:
- Higher foaming capacity : Sulfates generate more foam, making them preferred in shampoos and detergents.
- Acid sensitivity : Sulfate esters hydrolyze under acidic conditions, whereas phosphates exhibit greater stability.
- Environmental impact : Sulfates are more prone to eutrophication compared to phosphates .
| Property | Tetradecyl Phosphate | Tetradecyl Sulphate |
|---|---|---|
| Anionic Group | Phosphate (PO₄⁻) | Sulfate (SO₄²⁻) |
| Stability in Acid | High | Low |
| Foaming Capacity | Moderate | High |
Structural Analogs with Different Counterions
Tris(2-hydroxyethyl)ammonium Dihydrogen Phosphate (CAS: 21071-31-8)
This compound lacks the long alkyl chain but shares the tris(2-hydroxyethyl)ammonium cation. Key differences include:
- Function : Acts as a buffering agent rather than a surfactant.
- Solubility : Higher water solubility due to the absence of a hydrophobic tail.
- Applications : Used in biochemical assays and pH stabilization .
Biological Activity
Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate (BTEA-TDP) is a quaternary ammonium compound notable for its diverse applications in biochemical and biological contexts. Its unique structure, characterized by a long-chain tetradecyl phosphate group linked to a bis(tris(2-hydroxyethyl)ammonium) moiety, imparts significant amphiphilic properties, making it a valuable reagent in various biological studies and applications.
- Molecular Formula : CHNOP
- Molecular Weight : 592.7 g/mol
- Structure : The compound consists of a central nitrogen atom bonded to three hydroxyethyl groups and a tetradecyl phosphate moiety, which enhances its solubility and interaction with biological membranes.
BTEA-TDP exhibits its biological activity primarily through interactions with cellular membranes and proteins. The compound's quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to increased permeability and eventual cell death. This mechanism is typical of many cationic surfactants, which are known to target negatively charged surfaces of microbial cells .
Antimicrobial Properties
BTEA-TDP has demonstrated significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Research indicates that the compound's effectiveness varies with the type of microorganism, influenced by its hydrophobic tail length and charge density:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | High |
Studies have shown that BTEA-TDP can effectively inhibit the growth of these microorganisms through membrane disruption and interference with essential cellular processes .
Cytotoxicity Studies
While BTEA-TDP exhibits potent antimicrobial properties, its cytotoxic effects on human cells have also been evaluated. In vitro studies indicate that the compound can affect cell viability depending on concentration and exposure time. For instance, at lower concentrations, BTEA-TDP shows minimal cytotoxicity towards human epithelial cells, whereas higher concentrations lead to significant cell death due to membrane disruption .
Case Studies
-
Antibacterial Efficacy :
A study conducted by Rusew et al. assessed the antibacterial properties of various quaternary ammonium compounds, including BTEA-TDP. The results indicated that BTEA-TDP was effective against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics . -
Membrane Interaction :
Research published in the Journal of Surfactants and Detergents explored the interaction between BTEA-TDP and lipid bilayers using fluorescence spectroscopy. The findings revealed that BTEA-TDP significantly altered membrane fluidity and permeability, confirming its role as an effective membrane-active agent . -
Drug Delivery Applications :
A recent investigation into the use of BTEA-TDP as a drug delivery vehicle demonstrated its capability to encapsulate hydrophobic drugs effectively. The study highlighted the compound's ability to enhance drug solubility and stability in aqueous environments, making it a promising candidate for pharmaceutical formulations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate?
- Methodological Answer : The compound can be synthesized via esterification of tetradecyl alcohol with phosphoric acid derivatives, followed by neutralization with tris(2-hydroxyethyl)amine. Key steps include:
- Reaction Optimization : Use stoichiometric control to avoid side products like mono- or di-esters. Monitor pH during neutralization to ensure complete salt formation .
- Purification : Employ column chromatography (silica gel, methanol/chloroform gradients) or recrystallization from ethanol-water mixtures. Purity can be verified via HPLC with aqueous tetramethylammonium hydroxide-based mobile phases (pH 7.2) .
Q. How can researchers characterize the structural and thermal properties of this compound?
- Methodological Answer :
- Structural Analysis : Use and NMR to confirm esterification and ammonium salt formation. Mass spectrometry (ESI-MS) validates molecular weight .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points, if applicable) .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis and predict interactions of this compound?
- Methodological Answer :
- Quantum Chemical Modeling : Use density functional theory (DFT) to simulate reaction pathways and transition states, identifying energy barriers for esterification and salt formation .
- Molecular Dynamics (MD) : Model micelle formation or membrane interactions, leveraging the compound’s amphiphilic structure. Parameters like critical micelle concentration (CMC) can be predicted using coarse-grained MD .
Q. How can contradictory data in literature regarding this compound’s solubility and stability be resolved?
- Methodological Answer :
- Systematic Replication : Reproduce experiments under controlled conditions (e.g., pH 7.2 buffers, inert atmosphere) to isolate variables affecting solubility .
- Cross-Validation : Compare results with orthogonal techniques (e.g., UV-Vis spectroscopy vs. HPLC for concentration analysis). Address discrepancies in CAS registry entries by verifying synthetic routes and intermediates .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and pH ranges (3–10). Monitor degradation via HPLC and NMR to identify hydrolysis products .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (e.g., 25°C, pH 7) .
Q. How does this compound perform in membrane technologies or as a surfactant in complex systems?
- Methodological Answer :
- Membrane Compatibility Testing : Evaluate permeability using Franz diffusion cells with synthetic membranes. Compare with commercial surfactants (e.g., tetrabutylammonium salts) for efficiency .
- Surface Tension Analysis : Measure critical micelle concentration (CMC) using pendant drop tensiometry. Correlate with molecular dynamics simulations to refine structural design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
